molecular formula C22H23O3PS B180675 4-(Triphenylphosphonio)butane-1-sulfonate CAS No. 164982-05-2

4-(Triphenylphosphonio)butane-1-sulfonate

Cat. No.: B180675
CAS No.: 164982-05-2
M. Wt: 398.5 g/mol
InChI Key: RKQKXPDRWYNUGZ-UHFFFAOYSA-N
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Description

4-(Triphenylphosphonio)butane-1-sulfonate is a sulfonate compound widely used in scientific research. It possesses a unique chemical structure that renders it highly suitable for various applications in the field of science . This compound is known for its stability and versatility, making it an important reagent in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triphenylphosphonio)butane-1-sulfonate typically involves the reaction of triphenylphosphine with 1,4-butane sultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Triphenylphosphine+1,4-Butane sultoneThis compound\text{Triphenylphosphine} + \text{1,4-Butane sultone} \rightarrow \text{this compound} Triphenylphosphine+1,4-Butane sultone→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Triphenylphosphonio)butane-1-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Coupling Reactions: These reactions often require palladium or nickel catalysts, along with suitable ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in coupling reactions, the products are typically biaryl compounds or other coupled products, while in substitution reactions, the products are substituted sulfonates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Triphenylphosphonio)butane-1-sulfonate is unique due to its specific combination of the phosphonium and sulfonate groups, which provide distinct reactivity and solubility properties. This makes it particularly useful in a wide range of chemical reactions and applications .

Properties

IUPAC Name

4-triphenylphosphaniumylbutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQKXPDRWYNUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465993
Record name 4-(Triphenylphosphonio)butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164982-05-2
Record name 4-(Triphenylphosphonio)butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyl-(4-sulfo-butyl)-phosphonium inner salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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